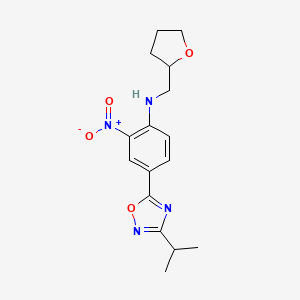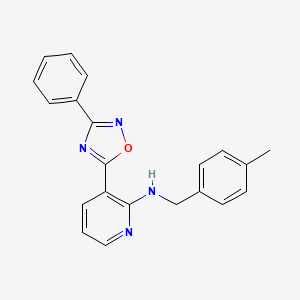
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide, also known as HMB, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. HMB is a synthetic compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide is not fully understood, but it is thought to involve the modulation of protein-protein interactions and the regulation of enzyme activity. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide has been shown to bind to a range of proteins, including kinases and phosphatases, and to modulate their activity in a dose-dependent manner.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide has been shown to have a range of biochemical and physiological effects, including the modulation of cellular signaling pathways, the regulation of enzyme activity, and the induction of apoptosis in cancer cells. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a range of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide in lab experiments is its ability to modulate the activity of a range of enzymes and signaling pathways, making it a valuable tool for studying cellular processes. However, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Orientations Futures
There are a number of potential future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide, including studies of its potential therapeutic applications in cancer and inflammatory diseases, as well as studies of its effects on cellular metabolism and energy balance. Additionally, further research is needed to fully understand the mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide and its potential interactions with other cellular signaling pathways and enzymes.
Méthodes De Synthèse
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide can be synthesized using a variety of methods, including the reaction of 2-hydroxy-8-methylquinoline with isobutyryl chloride and benzylamine. This process results in the formation of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide, which can be purified using standard methods such as column chromatography.
Applications De Recherche Scientifique
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide has been used in a range of scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and enzyme activity. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide has been shown to modulate the activity of a range of enzymes, including protein kinases and phosphatases, making it a valuable tool for studying the regulation of cellular processes.
Propriétés
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15(2)13-24(22(26)17-9-5-4-6-10-17)14-19-12-18-11-7-8-16(3)20(18)23-21(19)25/h4-12,15H,13-14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMCOYDMDSJGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC(C)C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(2-methylpropyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7711610.png)
![N-(5-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711626.png)
![2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B7711629.png)


![4-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7711637.png)




![N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7711685.png)